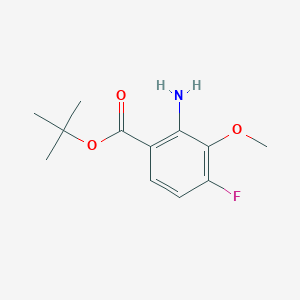

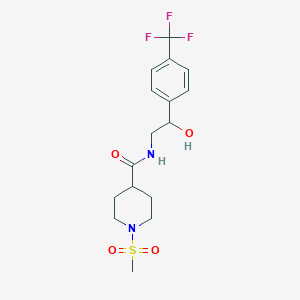

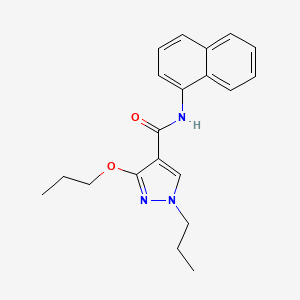

![molecular formula C24H25N3OS B2554433 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 865657-65-4](/img/structure/B2554433.png)

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime” is a derivative of imidazothiazole . Imidazothiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles can be achieved under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrate the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular formula of “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C13H10N2OS . The structure of imidazo[2,1-b][1,3]thiadiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiadiazoles are typically carried out in DMF with microwave irradiation . The completion of the reaction is monitored by TLC using CHCl3 and CH3OH (9:1) as eluent .科学的研究の応用

Environmental and Health Implications of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound due to their aromatic nature and potential antioxidant properties, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including BHT and DBP, have been detected in various environmental matrices and human samples, raising concerns about their potential health implications. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and even carcinogenic effects. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazoles, the core structure in the compound of interest, are recognized for their therapeutic versatility. These derivatives have been explored for developing new derivatives with diverse pharmacological activities. This class of compounds is integral to several therapeutic agents, underscoring the potential for the design of imidazo[2,1-b]thiazole-based compounds in drug development (Shareef et al., 2019).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to the compound , have been reviewed for their antitumor activities. Structures such as bis(2-chloroethyl)amino derivatives of imidazole and others have shown potential in the search for new antitumor drugs. This area of research highlights the importance of exploring imidazole-based compounds for therapeutic applications (Iradyan et al., 2009).

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into CNS Drugs

Research into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into central nervous system (CNS) acting drugs underscores the potential of these compounds in treating neurological disorders. This review suggests that azole groups, common to these classes, may contribute to CNS effects, offering insights into the development of potent CNS drugs (Saganuwan, 2020).

作用機序

特性

IUPAC Name |

(E)-N-[(4-tert-butylphenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3OS/c1-17-5-9-19(10-6-17)22-21(27-13-14-29-23(27)26-22)15-25-28-16-18-7-11-20(12-8-18)24(2,3)4/h5-15H,16H2,1-4H3/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERUAXCCVISAJM-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

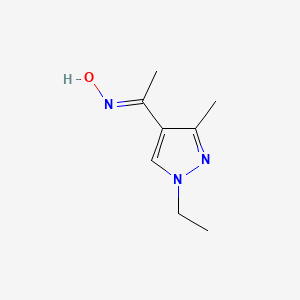

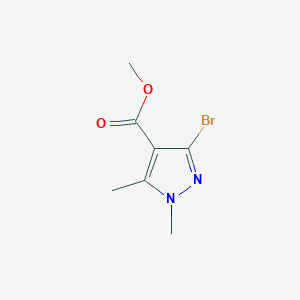

![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)

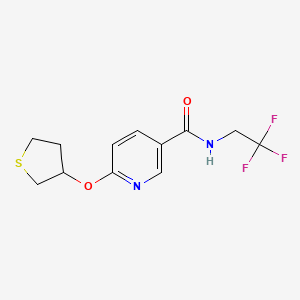

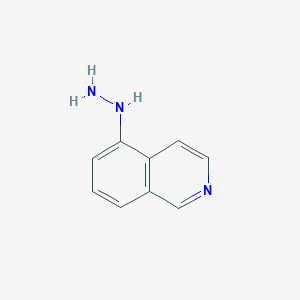

![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)

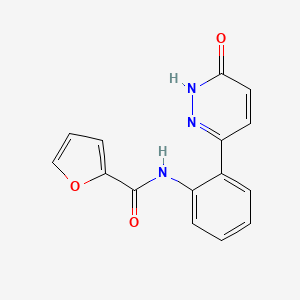

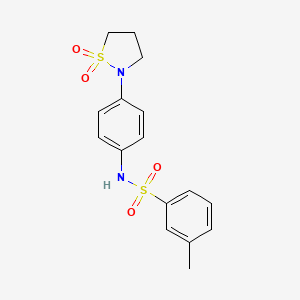

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride](/img/structure/B2554370.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)